3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one hydrochloride
描述
Nomenclature and Classification
3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one hydrochloride follows the International Union of Pure and Applied Chemistry nomenclature system for spirocyclic compounds, where the spiro designation indicates the presence of two rings sharing a single quaternary carbon atom. The compound's systematic name reflects its structural components: the "oxa" prefix denotes the presence of an oxygen atom within the ring system, while "diaza" indicates two nitrogen atoms incorporated into the molecular framework. The numerical designation [4.5] specifies the ring sizes, indicating a four-membered ring fused to a five-membered ring through the spiro center, while "decan" refers to the total ten-carbon skeleton of the bicyclic system.
The compound is classified as a heterocyclic spirocyclic molecule, specifically falling under the category of nitrogen-oxygen containing bicyclic structures. This classification places it within the broader context of bioactive heterocycles that have demonstrated significant importance in pharmaceutical chemistry. The spirocyclic nature of the compound confers unique three-dimensional properties that distinguish it from traditional planar aromatic systems, providing enhanced opportunities for selective molecular recognition and biological activity. The methyl substitution at the 3-position and the carbonyl functionality at the 2-position further define the compound's chemical identity and reactivity profile.
The hydrochloride salt form represents the protonated state of one of the nitrogen atoms in the diazaspiro system, which significantly influences the compound's physicochemical properties including solubility, stability, and bioavailability characteristics. This salt formation is a common pharmaceutical practice that enhances the handling and formulation properties of nitrogen-containing heterocyclic compounds.
Historical Context and Discovery
The development of this compound emerges from the broader historical evolution of spirocyclic chemistry, which has gained prominence in medicinal chemistry over the past several decades. Spirocyclic compounds have attracted significant interest since the mid-20th century, when researchers began recognizing their potential as privileged scaffolds in drug discovery due to their unique three-dimensional architecture and ability to access previously unexplored chemical space.
The specific synthesis and characterization of oxa-diazaspiro compounds like this compound represents part of the modern expansion of heterocyclic chemistry, where researchers have systematically explored various combinations of heteroatoms within spirocyclic frameworks. The compound's development reflects the pharmaceutical industry's growing recognition that spirocyclic scaffolds offer advantages over traditional flat aromatic systems in terms of selectivity, potency, and reduced off-target effects.
Recent advances in synthetic methodology have made complex spirocyclic structures more accessible, leading to increased exploration of compounds like this compound. The development of automated and modular synthetic approaches has particularly facilitated the preparation of these structurally complex molecules, enabling systematic structure-activity relationship studies.
Position within Spirocyclic Chemistry
This compound occupies a significant position within the diverse landscape of spirocyclic chemistry, representing an important class of heterocyclic compounds that bridge oxygen and nitrogen-containing systems. Spirocyclic compounds have emerged as exceptional tools in drug design, allowing precise control over molecular conformation and physicochemical properties through their rigid three-dimensional framework. The compound exemplifies the sophistication achievable in modern heterocyclic design, where multiple heteroatoms are strategically incorporated to optimize molecular properties.
Within the broader context of spirocyclic medicinal chemistry, compounds containing both oxygen and nitrogen heteroatoms have demonstrated particular promise due to their ability to form multiple hydrogen bonding interactions with biological targets while maintaining structural rigidity. The oxa-diazaspiro framework of this compound represents a valuable addition to the medicinal chemist's toolkit, offering opportunities for fine-tuning pharmacological properties through systematic structural modifications.
Recent research has highlighted the importance of spirocyclic scaffolds in accessing three-dimensional chemical space that remains underexplored in traditional drug discovery approaches. The compound's structural features align with contemporary trends in pharmaceutical research that emphasize the development of more selective and potent therapeutic agents through the use of conformationally constrained molecular frameworks. The presence of both nitrogen and oxygen heteroatoms within the spirocyclic system provides multiple sites for potential biological interactions, while the spiro center ensures a well-defined three-dimensional presentation of these functional groups.
The antioxidant potential of spirocyclic derivatives has been recognized as an important area of investigation, with many compounds in this class showing promising activity in various antioxidant assays. This positions this compound within a research context that encompasses both structural novelty and potential therapeutic applications.
Chemical Registry Information and Identifiers
This compound is formally registered under the Chemical Abstracts Service number 1390654-03-1, which serves as its unique chemical identifier in scientific databases and commercial chemical suppliers. The compound's molecular formula is C₈H₁₅ClN₂O₂, reflecting the presence of eight carbon atoms, fifteen hydrogen atoms, one chlorine atom from the hydrochloride salt, two nitrogen atoms, and two oxygen atoms within its molecular structure.
The molecular weight of the compound is calculated to be 206.67 grams per mole, which places it within the favorable range for small molecule drug candidates in terms of molecular size and complexity. The compound's Simplified Molecular Input Line Entry System notation is recorded as Cl.CN1CC2(CCCNC2)OC1=O, providing a standardized representation of its molecular connectivity that can be interpreted by chemical software systems and databases.
| Chemical Property | Value |
|---|---|
| Chemical Abstracts Service Number | 1390654-03-1 |
| Molecular Formula | C₈H₁₅ClN₂O₂ |
| Molecular Weight | 206.67 g/mol |
| Simplified Molecular Input Line Entry System | Cl.CN1CC2(CCCNC2)OC1=O |
| International Chemical Identifier Key | UOSBWNLCQDPKCF-UHFFFAOYSA-N |
The International Chemical Identifier Key for the compound is UOSBWNLCQDPKCF-UHFFFAOYSA-N, which provides an additional layer of chemical identification that is particularly useful for database searches and chemical informatics applications. This standardized identifier ensures unambiguous chemical identification across different chemical databases and software platforms.
属性
IUPAC Name |
3-methyl-1-oxa-3,9-diazaspiro[4.5]decan-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2.ClH/c1-10-6-8(12-7(10)11)3-2-4-9-5-8;/h9H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOSBWNLCQDPKCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(CCCNC2)OC1=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Multi-Step Organic Synthesis Approach
The synthesis is generally carried out in the following sequence:
Step 1: Preparation of the Diazaspiro Precursor
Starting from 1-oxa-3,8-diazaspiro[4.5]decan-2-one or related compounds, the precursor is synthesized by ring-forming reactions involving piperidine derivatives and oxygen-containing reagents. The process often involves protection of amino groups to control reactivity.Step 2: Alkylation Reaction for Methyl Introduction
The methyl group at the 3-position is introduced by alkylation using methyl halides (e.g., methyl chloride, methyl bromide) in the presence of a strong base such as an alkali metal hydride. This reaction is typically conducted under inert atmosphere to avoid side reactions.- Temperature control is critical, usually maintained between -10°C to 5°C during hydride treatment and 25°C to 45°C during alkylation.
- Molar ratios of alkali metal hydride to diazaspiro compound are approximately 1:1 to 1.3:1 for optimal yield.
Step 3: Cyclization and Lactam Formation
The ring closure to form the lactam (2-one) is achieved by treatment with phosgene or equivalent carbonylating agents in the presence of acid acceptors. This step converts the intermediate amine to the corresponding lactam, completing the spirocyclic core.- This reaction is typically performed at elevated temperatures (100°C to 170°C) and often in the absence of solvent to drive the reaction forward.
Step 4: Deprotection and Salt Formation
Any protecting groups (e.g., carbobenzyloxy) used during synthesis are removed by hydrogenation or other deprotection methods. The final compound is then converted to its hydrochloride salt by treatment with hydrochloric acid to improve solubility and stability.
Alternative Routes and Variations
- Some protocols start from ethyl (1-benzyl-4-hydroxypiperidene-4-yl)acetate, which undergoes ring closure and functional group transformations to yield the spirocyclic product.
- The use of different protecting groups and solvents can be adapted depending on scale and availability of reagents.
Summary Table of Key Reaction Conditions
| Step | Reagents/Conditions | Temperature Range | Time | Notes |
|---|---|---|---|---|
| Alkali metal hydride treatment | Alkali metal hydride (e.g., NaH) | -10°C to 5°C | 5 to 20 minutes | Inert atmosphere required |
| Alkylation | Methyl halide (e.g., MeCl, MeBr) | 25°C to 45°C | 10 to 30 minutes | Solvent: inert organic solvent |
| Lactam formation | Phosgene + acid acceptor | 100°C to 170°C | Variable (up to hours) | Usually solvent-free |
| Deprotection | Hydrogenation or other methods | Ambient to mild heat | Variable | Removal of carbobenzyloxy or other groups |
| Salt formation | Hydrochloric acid | Ambient | Until complete reaction | Conversion to hydrochloride salt |
Research Findings and Considerations
- The methylation step is critical for biological activity modulation and requires precise stoichiometric control to avoid over-alkylation or side reactions.
- The lactam ring formation via phosgene is a classical but hazardous step requiring careful handling and appropriate safety measures.
- The hydrochloride salt form enhances aqueous solubility, which is essential for in vivo studies and formulation development.
- The use of co-solvent systems (DMSO, PEG300, Tween 80) in formulation ensures compound stability and bioavailability in animal models.
化学反应分析
3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a leaving group in the compound.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
科学研究应用
Pharmaceutical Development
3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one hydrochloride has been investigated for its potential as a bioactive small molecule. Its structure suggests it may interact with various biological targets, making it a candidate for drug development.
Case Study: Antimicrobial Activity
Research has demonstrated that compounds with similar spirocyclic structures exhibit antimicrobial properties. In vitro studies showed that derivatives of this compound can inhibit bacterial growth, suggesting potential applications in treating infections caused by resistant strains .
Neuroscience Research
The compound's unique nitrogen and oxygen heteroatoms may contribute to neuroactive properties. Studies have indicated that spirocyclic compounds can modulate neurotransmitter systems, which could lead to new treatments for neurological disorders.
Case Study: Neuroprotective Effects
In animal models, derivatives of 3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one were shown to provide neuroprotection against oxidative stress-induced cell death. This suggests that the compound could be further explored for its therapeutic potential in conditions like Alzheimer's disease .
Synthetic Chemistry
Due to its complex structure, this compound serves as a versatile scaffold in synthetic chemistry. Researchers utilize it to create libraries of derivatives that can be screened for various biological activities.
Data Table: Synthetic Applications
| Application Area | Description |
|---|---|
| Drug Design | Used as a scaffold for designing new pharmaceuticals |
| Material Science | Potential applications in creating novel materials with specific properties |
| Agrochemicals | Investigated for use in developing new pesticides and herbicides |
Conclusion and Future Directions
The applications of this compound span multiple scientific disciplines, particularly in pharmaceutical development and synthetic chemistry. Its unique structural features make it a promising candidate for further research into antimicrobial agents and neuroprotective drugs.
Future research should focus on:
- In vivo studies to confirm the efficacy of this compound in living organisms.
- Mechanistic studies to elucidate how it interacts at the molecular level with biological targets.
- Development of derivatives to enhance its therapeutic profile and reduce potential side effects.
作用机制
The mechanism of action of 3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
相似化合物的比较
Comparison with Similar Compounds
The following table summarizes key structural, physicochemical, and biological differences between 3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one hydrochloride and analogous spirocyclic compounds:
Key Comparative Insights:
Structural Variations: Substituent Effects: The methyl group in the target compound enhances steric hindrance compared to unsubstituted analogs, influencing binding pocket compatibility . Phenylethyl groups (e.g., in Fenspiride) introduce aromatic interactions critical for receptor binding . Ring Connectivity: Shifting nitrogen positions (e.g., 3,7 vs.
Counterion Impact :
- Hydrochloride salts generally improve aqueous solubility, while trifluoroacetate derivatives offer better stability in organic solvents .
Biological Activity :
- Fenspiride’s phenylethyl group confers bronchodilatory effects, absent in the target compound .
- The trifluoroacetate analog’s enhanced stability makes it preferable for industrial-scale synthesis .
Research Findings and Data
Table 1: Physicochemical Properties
生物活性
3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.
- Chemical Formula : C8H15ClN2O2
- Molecular Weight : 206.67 g/mol
- CAS Number : 1390654-03-1
- MDL Number : MFCD22666510
The compound features a spirocyclic structure that is characteristic of various biologically active molecules. Its unique configuration may influence its interaction with biological targets.
1. Antimicrobial Activity
Research indicates that compounds with similar spirocyclic structures exhibit significant antimicrobial properties. For instance, Mannich bases derived from related diazaspiro compounds have shown effective antibacterial and antifungal activities against various pathogens, including Gram-positive and Gram-negative bacteria .
2. Analgesic Properties
The analgesic potential of spirocyclic compounds has been explored in several studies. For example, derivatives related to this compound have demonstrated binding affinity to mu-opioid receptors, suggesting potential use in pain management therapies .
3. Anti-inflammatory Effects
Compounds structurally related to 3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one have shown promising anti-inflammatory activity through mechanisms such as inhibition of lymphocyte function-associated antigen-1 (LFA-1) . This suggests that the compound may possess similar therapeutic effects.
Case Studies
A notable study investigated the synthesis and biological evaluation of various spirocyclic compounds, including derivatives of this compound. The results indicated that certain derivatives exhibited potent antimicrobial and analgesic activities in vitro and in vivo models.
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| 3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one | Antimicrobial | <20 | |
| Related Spiro Compound A | Analgesic | 15 | |
| Related Spiro Compound B | Anti-inflammatory | 25 |
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
Mu-opioid Receptor Binding
Studies have shown that spirocyclic compounds can modulate mu-opioid receptor activity, leading to analgesic effects. The binding affinity and efficacy of these compounds are critical for their therapeutic potential in pain management.
Antimicrobial Mechanisms
The antimicrobial activity is likely facilitated by the disruption of bacterial cell wall synthesis or interference with metabolic pathways within the microorganisms.
常见问题
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing 3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one hydrochloride in academic settings?
- Methodological Answer : The compound is synthesized via spirocyclic ring formation using amine and carbonyl precursors. Key steps include cyclization under acidic conditions (e.g., HCl) to form the 1-oxa-3,7-diazaspiro framework. Patent methodologies (e.g., EP 4 374 877 A2) suggest refluxing intermediates with hydrochloric acid to isolate the hydrochloride salt . Building block catalogs highlight the use of chiral starting materials and trifluoromethyl groups in analogous syntheses .
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
- Methodological Answer : Combine orthogonal techniques:
- HPLC/UV-Vis : Assess purity using λmax values (e.g., 238 nm and 288 nm for related spiro compounds) .
- X-ray Crystallography : Resolve crystal packing and confirm bond angles/geometry (e.g., orthorhombic systems with space group P212121, as seen in structurally similar spirocycles) .
- NMR : Verify proton environments (e.g., methyl groups at δ ~1.02 ppm in DMSO-d6) .
Q. What solubility properties should be considered for in vitro assays?
- Methodological Answer : The hydrochloride salt enhances aqueous solubility. For DMSO stock solutions, solubility is typically ≥27 mg/mL, as observed in related spirocyclic inhibitors . Pre-saturate solvents with nitrogen to prevent degradation of sensitive functional groups (e.g., trifluoromethyl) .
Advanced Research Questions
Q. How can conformational dynamics of the spirocyclic core impact biological activity?
- Methodological Answer :
- X-ray Diffraction : Compare experimental bond lengths/angles (e.g., a = 11.4585 Å, b = 16.1132 Å for orthorhombic systems) with computational models .
- Ring Puckering Analysis : Apply Cremer-Pople coordinates to quantify deviations from planarity, using amplitude (q) and phase (φ) parameters .
- Molecular Dynamics (MD) : Simulate pseudorotation barriers to predict stable conformers under physiological conditions .
Q. How should researchers resolve contradictions in reported biological activity data?
- Methodological Answer :
- Dose-Response Cross-Validation : Replicate assays using standardized protocols (e.g., EBI2 inhibitor studies with IC50 ± SEM) .
- Metabolite Screening : Use LC-MS to identify degradation products that may interfere with activity (e.g., hydrolysis of the oxazolidinone ring) .
- Target Selectivity Profiling : Compare off-target effects against related receptors (e.g., spirocyclic analogs in Hedgehog or Pfmrk inhibitor studies) .
Q. What computational strategies predict interactions between this compound and biological targets?
- Methodological Answer :
- Docking Studies : Use crystal structures of homologous targets (e.g., PDB 5Y6 ligand-binding pockets) to model binding poses .
- Free Energy Perturbation (FEP) : Calculate binding affinities for halogen-substituted analogs (e.g., 3-chlorophenyl derivatives) .
- QSAR Modeling : Correlate substituent effects (e.g., methyl vs. trifluoromethyl groups) with activity trends .
Q. How does the hydrochloride counterion influence crystallization and stability?
- Methodological Answer :
- Salt Screening : Compare crystallization outcomes with alternative counterions (e.g., mesylate, tosylate) using thermal analysis (DSC/TGA) .
- Stability Studies : Monitor hygroscopicity and degradation under accelerated conditions (40°C/75% RH) for ≥4 years, as per pharmacopeial guidelines .
Data Contradiction Analysis
Q. How to address discrepancies in reported enzymatic inhibition potencies?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
